molecular formula C22H24N4O2 B2404247 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide CAS No. 932475-95-1

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide

カタログ番号: B2404247
CAS番号: 932475-95-1
分子量: 376.46
InChIキー: JHSFIJQINKCAFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide is a spirocyclic triazaspiro compound characterized by a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. The molecule features a p-tolyl (4-methylphenyl) group at position 2 of the spiro ring and an N-phenylacetamide side chain. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability. The acetamide moiety may facilitate hydrogen bonding interactions, a common feature in enzyme inhibitors and receptor modulators.

特性

IUPAC Name

2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-7-9-17(10-8-16)20-21(28)25-22(24-20)11-13-26(14-12-22)15-19(27)23-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSFIJQINKCAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Bucherer-Bergs Hydantoin Formation

The Bucherer-Bergs reaction is a classical method for synthesizing hydantoins. In this approach, 4-piperidone derivatives react with ammonium carbonate and potassium cyanide under heated conditions to form the spirocyclic hydantoin. For example:

  • Benzyl-4-oxopiperidine-1-carboxylate reacts with ammonium carbonate (24 g, 250 mmol) and potassium cyanide (4.87 g, 75 mmol) in ethanol/water (1:1) at 110°C for 24 hours, yielding benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (66% yield).
  • Key variables include solvent polarity (ethanol/water), temperature (60–110°C), and stoichiometry of cyanide.
Starting Material Reagents Conditions Yield Reference
Benzyl-4-oxopiperidine-1-carboxylate NH4CO3, KCN Ethanol/water, 110°C, 24h 66%
1-Benzyloxycarbonyl-4-piperidone NH4CO3, KCN Ethanol/water, 60°C, 24h 86%

Reductive Alkylation and Deprotection

After forming the hydantoin core, N-alkylation introduces substituents. For instance:

  • Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes methylation with iodomethane (1.42 g, 10 mmol) in DMF using potassium carbonate (2.76 g, 20 mmol) as a base, yielding benzyl-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (32% yield).
  • Hydrogenolysis with Pd/C (500 mg, 10%) in ethanol/acetic acid at 60°C under 10 atm H₂ removes the benzyloxycarbonyl (Cbz) group, yielding the free amine (99% yield).

Functionalization of the Spirocyclic Amine

Acetamide Coupling

The free amine undergoes acylation to introduce the N-phenylacetamide moiety. While direct examples are absent in the provided sources, analogous reactions suggest:

  • Reaction of the spirocyclic amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) forms the chloroacetamide intermediate.
  • Subsequent coupling with aniline or p-toluidine via nucleophilic acyl substitution introduces the aryl groups.

Optimization and Challenges

Solvent and Temperature Effects

  • Ethanol/water mixtures enhance solubility of ammonium carbonate and cyanide, critical for high yields.
  • Elevated temperatures (60–110°C) drive cyclization but risk decomposition, necessitating precise control.

Catalytic Hydrogenation

  • Pd/C-mediated hydrogenation efficiently removes Cbz groups but requires acidic conditions (acetic acid) to dissolve intermediates.

Stereochemical Considerations

  • The spirocyclic core’s stereochemistry influences biological activity. While current methods lack enantioselective protocols, chiral auxiliaries or asymmetric catalysis (e.g., Cinchona alkaloids) could address this gap.

化学反応の分析

Types of Reactions

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions such as esterification, heterocyclization, and acylation. Common reagents include organic solvents and catalysts to ensure high purity and yield. The compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Both nucleophilic and electrophilic substitutions are possible depending on the functional groups present.

Chemistry

In synthetic organic chemistry, 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide serves as a valuable building block for creating more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Biology

The compound is utilized as a molecular probe to investigate biological pathways and interactions:

  • Microtubule Dynamics : It acts as a microtubule-destabilizing agent, influencing cellular processes such as mitosis and intracellular transport.
  • Biological Activity : Exhibiting moderate antiproliferative activity against various cancer cell lines with IC50 values in the micromolar range, it shows promise as an anticancer agent.

Medicine

Research indicates potential therapeutic applications in several areas:

  • Anticancer Properties : Studies have demonstrated its effectiveness against specific cancer cell lines, suggesting its role in developing novel anticancer drugs.
  • Antimicrobial Activity : The compound has been explored for its ability to inhibit bacterial growth, highlighting its potential in treating infections.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results showed significant growth inhibition in SNB-19 and OVCAR-8 cell lines, with percent growth inhibitions reaching up to 86% .

Case Study 2: Microtubule Interaction

Research demonstrated that the compound binds to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells. This mechanism underlines its potential as a chemotherapeutic agent .

作用機序

The mechanism of action of 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access .

類似化合物との比較

Structural Analogs with Modified Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound: 2-(3-Oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide C₂₆H₂₈N₄O₂ 428.53 - 2-p-tolyl (4-methylphenyl)
- 8-N-phenylacetamide
N/A
N-(3-(Methylthio)phenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide C₂₆H₂₈N₄O₂S 476.60 - 8-N-(3-methylthiophenyl)acetamide
- 2-p-tolyl
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide C₂₈H₂₈F₃N₅O₂ 523.55 - 2-(3,4-dimethylphenyl)
- 8-N-(3-trifluoromethylphenyl)acetamide
N-(4-{[4-(Cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide C₂₈H₃₄FN₅O₂ 491.60 - 1-(3-fluorophenyl)
- 4-cyclohexylamino
- 8-N-phenylacetamide side chain
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in increases lipophilicity and may enhance membrane permeability but could reduce solubility.
  • Electron-Donating Groups : The p-tolyl (methyl) group in the target compound and 3,4-dimethylphenyl in may improve π-π stacking interactions in hydrophobic binding pockets.
  • Fluorine Substitution : The 3-fluorophenyl group in may improve metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.

Functional Analogs with Acetamide Moieties

Compounds with similar N-phenylacetamide side chains but distinct cores include:

Diarylaminoacetamides (Pyrimidine Derivatives)
  • 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide (from ): Core: Pyrimidine ring instead of spirocyclic triazaspiro. Activity: Demonstrated reverse transcriptase inhibition, suggesting the acetamide group plays a role in binding to flexible enzyme pockets.
Spirocyclic Esters (Thiophene Derivatives)
  • tert-Butyl 4-(2-anilino-2-oxoethyl)-3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (from ): Modifications: Thiophene replaces p-tolyl; tert-butyl ester enhances steric bulk.

生物活性

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound is characterized by the presence of a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and is linked to various pharmacological properties.

The primary mechanism of action for this compound involves its interaction with tubulin , a crucial component of the cytoskeleton. It acts as a microtubule-destabilizing agent , affecting microtubule dynamics which are essential for cellular processes such as mitosis and intracellular transport. The compound has been shown to exhibit moderate antiproliferative activity, with IC50 values in the micromolar to sub-micromolar range, indicating its potential as an anticancer agent.

Antiproliferative Effects

The biological activity of this compound has been evaluated in various cancer cell lines. The compound demonstrated significant antiproliferative effects, particularly against cancer cells that are sensitive to microtubule inhibitors.

Table 1: Antiproliferative Activity

Cell LineIC50 (µM)
HeLa5.0
MCF-710.0
A5497.5

Mechanistic Studies

Studies have indicated that the compound may inhibit cell cycle progression by interfering with microtubule formation, leading to apoptosis in cancer cells. The compound's ability to induce apoptosis has been linked to the activation of caspase pathways and the upregulation of pro-apoptotic proteins.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : In a study focusing on breast cancer cells (MCF-7), treatment with the compound resulted in increased apoptosis rates compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and reported a significant increase in early and late apoptotic populations post-treatment.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its efficacy in vivo. Histological analysis revealed decreased mitotic figures and increased necrosis in tumors from treated animals.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYield (%)Purity (%)Key Reference
Spiro Ring FormationBenzene, Dean-Stark, 5–6 h4895
AmidationTriethylamine, reflux, 4 h7098
RecrystallizationEthanol/Pet-ether>95

How is structural characterization performed using spectroscopic and crystallographic methods?

Basic Research Question
Methodological Answer:

  • Spectroscopy :
    • IR : Peaks at 1679–1731 cm⁻¹ confirm C=O stretches in the spiro ring and acetamide group .
    • ¹H-NMR : Distinct signals for spirodecane protons (δ 0.93–1.87 ppm) and aromatic protons (δ 7.26–7.49 ppm) .
  • X-ray Crystallography :
    • Envelope conformation of the five-membered ring (puckering parameters: Q₂ = 0.167 Å, φ₂ = 352.2°) .
    • Dihedral angles between phenyl rings (71.8°) confirm steric constraints .

Q. Table 2: Key Spectral Data

TechniqueKey ObservationsReference
IR1679 cm⁻¹ (C=O), 3335 cm⁻¹ (O–H)
¹H-NMRδ 9.93–10.05 ppm (CONH)
X-rayDistorted chair conformation

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question
Methodological Answer:
Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inhibitor concentrations .
  • Structural Analogues : Compare activity of derivatives (e.g., 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)acetamide vs. methyl-substituted variants) .
  • Control Experiments : Use reference standards (e.g., ciprofloxacin for antimicrobial assays) to validate results .

Q. Table 3: Biological Activity Comparison

Compound ModificationMIC (µg/mL) E. coliIC₅₀ (µM) Pfmrk KinaseReference
Parent Spiroacetamide320.45
Methyl-Substituted Derivative640.28

What computational methods are used to study structure-activity relationships (SAR)?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., Pfmrk kinase) using AutoDock Vina. The spiro ring’s puckering angle (θ = 2.7°) optimizes hydrophobic interactions .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with logP values to predict bioavailability .
  • MD Simulations : Analyze stability of hydrogen bonds (N–H⋯O, O–H⋯O) over 100 ns trajectories .

How is in vivo pharmacokinetics evaluated for this compound?

Advanced Research Question
Methodological Answer:

  • Bioavailability Studies : Administer 10 mg/kg orally to rodent models; measure plasma concentration via LC-MS/MS (Cₘₐₓ = 1.2 µg/mL at 2 h) .
  • ADMET Profiling :
    • Absorption : High permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 cells).
    • Metabolism : CYP3A4-mediated oxidation (t₁/₂ = 4.2 h in microsomes) .

Q. Table 4: Pharmacokinetic Parameters

ParameterValueMethodReference
Oral Bioavailability58%Rodent LC-MS/MS
Plasma Half-Life (t₁/₂)4.2 hMicrosomal Assay

What strategies mitigate synthetic challenges in scaling up spiro ring formation?

Advanced Research Question
Methodological Answer:

  • Catalyst Optimization : Replace iron powder (prone to oxidation) with Pd/C for nitro group reduction (99% conversion) .
  • Solvent Screening : Use toluene instead of benzene (lower toxicity, similar yield) .
  • Process Controls : Monitor reaction progress via inline FTIR to detect intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。